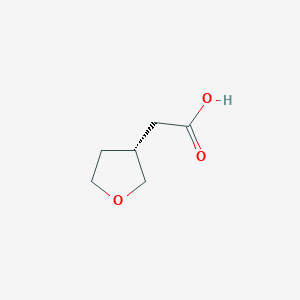

(R)-2-(Tetrahydrofuran-3-YL)acetic acid

Beschreibung

Significance of Chiral Tetrahydrofuran (B95107) Derivatives in Contemporary Organic Synthesis

Chiral tetrahydrofuran derivatives are prevalent structural motifs in a vast array of biologically active natural products and synthetic pharmaceuticals. The tetrahydrofuran ring, a five-membered cyclic ether, imparts specific conformational constraints and polarity to a molecule, which can be crucial for its interaction with biological targets. acs.org The stereochemistry of the substituents on the tetrahydrofuran ring often plays a pivotal role in determining the biological activity of the parent molecule.

The presence of the tetrahydrofuran moiety can influence a compound's pharmacokinetic properties, such as solubility, metabolic stability, and cell permeability. For instance, substituted tetrahydrofurans are core components of numerous natural products exhibiting a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. acs.org Consequently, the development of efficient and stereoselective methods for the synthesis of chiral tetrahydrofuran building blocks like (R)-2-(Tetrahydrofuran-3-YL)acetic acid is of paramount importance.

Principles of Stereochemical Control in the Synthesis of Chiral Carboxylic Acids

The synthesis of enantiomerically pure carboxylic acids is a fundamental challenge in organic chemistry. Achieving a high degree of stereochemical control is essential, as the different enantiomers of a chiral carboxylic acid can exhibit vastly different pharmacological and toxicological profiles. Several strategies are employed to control the stereochemistry during the synthesis of chiral carboxylic acids, including:

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.

Asymmetric Catalysis: The use of chiral catalysts, such as enzymes or metal-ligand complexes, can induce enantioselectivity in a reaction, leading to the preferential formation of one enantiomer over the other. rsc.org

Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

The synthesis of this compound often relies on these principles to ensure the correct absolute configuration at the stereogenic center on the tetrahydrofuran ring.

Current Research Landscape and Unaddressed Challenges in this compound Research

Current research involving this compound primarily focuses on its application as an intermediate in the synthesis of more complex and biologically active molecules. While the compound is commercially available, indicating established synthetic routes, the academic literature detailing its specific synthesis and characterization is not extensive.

Several challenges remain in the research and application of this compound:

Development of More Efficient and Scalable Enantioselective Syntheses: While methods exist, the development of more atom-economical, environmentally friendly, and cost-effective synthetic routes with high enantiomeric excess remains an active area of research.

Exploration of its Full Synthetic Potential: The utility of this compound as a versatile building block for a wider range of complex targets is still being explored.

Detailed Physicochemical and Biological Profiling: A comprehensive understanding of the compound's own potential biological activities and its influence on the properties of molecules that incorporate it is an area that warrants further investigation.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₃ | |

| Molecular Weight | 130.14 g/mol | |

| CAS Number | 146255-25-6 | nih.gov |

| Appearance | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Solubility | Not specified in available literature |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(3R)-oxolan-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWKBJIKVSXWDJ-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566147 | |

| Record name | [(3R)-Oxolan-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146255-25-6 | |

| Record name | [(3R)-Oxolan-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R 2 Tetrahydrofuran 3 Yl Acetic Acid

Enantioselective Synthesis Strategies for (R)-2-(Tetrahydrofuran-3-YL)acetic acid

The synthesis of enantiopure compounds like this compound necessitates strategies that can control the three-dimensional arrangement of atoms. Enantioselective synthesis aims to produce a single enantiomer, avoiding the formation of its mirror image, which can have different biological activities.

Asymmetric Catalysis Applications

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules. It involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly sought after in industrial processes due to its efficiency and atom economy.

The success of asymmetric catalysis heavily relies on the design of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. scispace.comnih.gov The development of novel ligands is a continuous effort in the field of organic synthesis. For the synthesis of chiral tetrahydrofuran (B95107) derivatives, various ligand classes have been explored. rsc.orgchemistryviews.org

C₂-symmetric ligands, such as those based on semicorrins and bisoxazolines, have proven to be highly effective in a range of metal-catalyzed reactions. scispace.com More recently, unsymmetrical P,N-ligands, like phosphinooxazolines (PHOX), have gained attention as they can create a unique electronic and steric environment around the metal center, leading to high enantioselectivities in reactions like palladium-catalyzed allylic substitutions. nih.gov The optimization of the catalyst involves fine-tuning the ligand structure, the choice of the metal precursor, and the reaction conditions to maximize both yield and enantiomeric excess (ee).

For instance, nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones using a P-chiral bisphosphine ligand, DI-BIDIME, has been shown to be effective for constructing functionalized chiral tetrahydrofuran rings with excellent enantioselectivity (>99:1 er). rsc.org Another example is the use of a relay system combining an achiral Rh₂(OAc)₄ and a chiral pyridine-oxazoline-ligated Cp*Ru catalyst for the asymmetric coupling of cinnamyl chlorides with diazo esters, which affords chiral tetrahydrofuran derivatives. acs.org

| Catalyst System | Transformation | Product Type | Enantioselectivity |

| Ni/DI-BIDIME | Intramolecular reductive cyclization of O-alkynones | Functionalized chiral tetrahydrofurans | >99:1 er rsc.org |

| Rh₂(OAc)₄ / Chiral Pyridine-Oxazoline-Ligated Cp*Ru | Asymmetric coupling of cinnamyl chlorides with diazo esters | Chiral tetrahydrofuran derivatives | Good enantioselectivity acs.org |

| Cu-catalyst with chiral ligand | Sequential Henry reaction and iodocyclization of γ,δ-unsaturated alcohols | 2,5-polysubstituted tetrahydrofuran derivatives | Up to 97% ee chemistryviews.org |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis, offering advantages such as lower toxicity and air/moisture stability. researchgate.netrsc.org For the synthesis of substituted tetrahydrofurans, organocatalytic strategies often employ tandem reactions that create multiple stereocenters in a single operation.

An efficient organocatalytic asymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans has been developed using a tandem iminium-enamine catalysis. researchgate.net This process involves a double Michael addition reaction between γ/δ-hydroxy-α,β-unsaturated carbonyls and enals, leading to products with high enantio- and diastereoselectivities. researchgate.net While not directly yielding this compound, these methods provide access to highly functionalized tetrahydrofuran cores that can be further elaborated to the desired product. The choice of the organocatalyst, often a chiral amine or a derivative thereof, is crucial for achieving high stereocontrol.

Chiral Pool Synthetic Routes from Renewable Resources

The "chiral pool" approach utilizes readily available, enantiomerically pure natural products as starting materials. This strategy is inherently sustainable as it often relies on renewable resources. Furan (B31954) derivatives, which can be derived from biomass, are attractive starting materials for the synthesis of tetrahydrofurans. nih.gov For instance, 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from carbohydrates, can be transformed into valuable disubstituted furan derivatives through biocatalytic methods. researchgate.net

The synthesis of this compound from a chiral pool starting material would involve the stereoselective transformation of a molecule that already possesses the desired chirality at a specific center. This approach avoids the need for an asymmetric induction step, simplifying the synthetic sequence.

Chemoenzymatic Synthesis and Biocatalysis

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers several advantages, including high enantioselectivity, mild reaction conditions, and environmental compatibility. nih.govresearchgate.net Chemoenzymatic synthesis combines the selectivity of biocatalysis with the efficiency of chemical transformations.

Enzymes such as lipases and esterases are widely used for the kinetic resolution of racemic mixtures. For example, the enantioselective hydrolysis of a racemic ester of a tetrahydrofuran derivative can provide access to the desired enantiomer of the corresponding acid. researchgate.net Lipase B from Candida antarctica is a well-known biocatalyst for such resolutions. nih.gov

Furthermore, enzymes like epoxide hydrolases can be used for the enantioselective hydrolysis of racemic epoxides, yielding enantiopure epoxides and diols, which are versatile chiral building blocks. researchgate.net These can then be converted to the target molecule through subsequent chemical steps. The development of recombinant DNA technology has enabled the engineering of enzymes with improved activity, stability, and selectivity for specific substrates. nih.gov

| Biocatalyst Type | Transformation | Application in Tetrahydrofuran Synthesis |

| Lipases/Esterases | Enantioselective hydrolysis of esters | Kinetic resolution of racemic tetrahydrofuran esters to yield enantiopure acids. researchgate.net |

| Epoxide Hydrolases | Enantioselective hydrolysis of epoxides | Production of chiral epoxides and diols as precursors for tetrahydrofuran derivatives. researchgate.net |

| Transaminases | Amination of carbonyl compounds | Synthesis of chiral aminofurans from furan aldehydes. researchgate.net |

Diastereomeric Resolution Techniques for Enantiomeric Purity

Diastereomeric resolution is a classical yet effective method for separating enantiomers. nii.ac.jpwikipedia.org This technique involves reacting a racemic mixture of an acid, such as (±)-2-(tetrahydrofuran-3-YL)acetic acid, with a chiral resolving agent, typically a chiral base, to form a pair of diastereomeric salts. libretexts.org

These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. nii.ac.jpwikipedia.org After separation, the desired diastereomer is treated with an acid to liberate the enantiomerically pure carboxylic acid. Common chiral resolving agents for acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic chiral amines like 1-phenylethanamine. libretexts.org The efficiency of the resolution depends on the choice of the resolving agent and the crystallization solvent. researchgate.net

De Novo Synthesis Pathways and Methodological Advancements for this compound

De novo synthesis refers to the construction of a complex molecule from simple, readily available starting materials. For this compound, this involves the strategic formation of the chiral tetrahydrofuran (THF) ring and the introduction of the acetic acid side chain. Methodological advancements focus on increasing yield, reducing the number of steps (step economy), and achieving high stereoselectivity.

The stereoselective construction of the substituted tetrahydrofuran ring is a critical step in the synthesis. nih.gov A variety of modern cyclization reactions have been developed to achieve this with high control over the stereochemistry.

Intramolecular Cycloetherification: This is a common strategy involving the formation of a carbon-oxygen bond to close the ring. Methods include intramolecular SN2 reactions, where a hydroxyl group displaces a leaving group (like a halide or sulfonate) on the same molecule. nih.gov More advanced versions utilize metal catalysis, such as palladium-catalyzed oxidative cyclizations of γ-hydroxy alkenes, which can form both a C-C and a C-O bond in a single, diastereoselective step. organic-chemistry.org Platinum-catalyzed hydroalkoxylation of γ-hydroxy olefins is another powerful method that tolerates a wide range of functional groups. organic-chemistry.org

Prins Cyclization: This reaction involves the electrophilic addition of an aldehyde or ketone to a homoallylic alcohol, followed by capture of the resulting oxocarbenium ion by a nucleophile to form the cyclic ether. beilstein-journals.org The use of Lewis acids like SnCl₄ can promote these cyclizations, providing access to highly substituted tetrahydrofuran derivatives. nih.gov

[3+2] Annulation Reactions: These cycloaddition strategies involve combining a three-atom component with a two-atom component to construct the five-membered THF ring. For example, Lewis acid-mediated reactions of activated cyclopropanes with aldehydes can yield tetrahydrofuran products with high diastereoselectivity. nih.gov

Below is a comparative table of selected novel cyclization strategies.

| Cyclization Method | Catalyst/Reagent | Key Features | Typical Diastereoselectivity |

| Palladium-Catalyzed Cyclization | Pd(0) or Pd(II) complexes | Forms C-C and C-O bonds concurrently; good functional group tolerance. organic-chemistry.org | Up to >20:1 |

| Platinum-Catalyzed Hydroalkoxylation | Pt(II) or Pt(IV) catalysts | Efficient for γ- and δ-hydroxy olefins; high yields. organic-chemistry.org | High, substrate-dependent |

| Prins Cyclization | Brønsted or Lewis Acids (e.g., SnCl₄, TFA) | Generates complex 3-acyl tetrahydrofurans from oxonium ions. nih.govbeilstein-journals.org | 98:2 dr or higher |

| [3+2] Annulation (Cyclopropane) | Lewis Acids (e.g., Sn(OTf)₂) | Reacts activated cyclopropanes with aldehydes. nih.gov | ~20:1 |

| Alkoxy Radical Cyclization | Photochemical or radical initiators | Involves a 5-exo-trig cyclization of an alkoxy radical. researchgate.net | Varies with substrate |

The introduction of the acetic acid moiety is another key transformation. This can be achieved either by modifying a precursor that already contains the tetrahydrofuran ring or by incorporating the carboxyl group (or a precursor) early in the synthetic sequence.

Oxidation of Primary Alcohols: A common and effective method is the oxidation of a primary alcohol. A precursor such as (R)-2-(tetrahydrofuran-3-yl)ethanol can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (B83412) (KMnO₄). organicchemistrytutor.comlibretexts.org

Hydrolysis of Nitriles: The nitrile group serves as a stable and versatile precursor to a carboxylic acid. A synthetic route can be designed to produce (R)-2-(tetrahydrofuran-3-yl)acetonitrile. This intermediate can then be hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product. libretexts.org This method has the advantage of adding a carbon atom to the molecular skeleton. organicchemistrytutor.com

Carboxylation of Organometallic Reagents: Grignard reagents can be used to form carboxylic acids by reacting them with carbon dioxide. An organomagnesium compound derived from a (R)-3-(halomethyl)tetrahydrofuran could react with CO₂, followed by an acidic workup, to generate the target molecule. This is a powerful method for introducing the carboxyl group into complex structures. organicchemistrytutor.comlibretexts.org

| Method | Starting Functional Group | Key Reagents | Advantages | Limitations |

| Alcohol Oxidation | Primary Alcohol (-CH₂OH) | Jones Reagent, KMnO₄ libretexts.org | High yields, readily available precursors. | Harsh conditions, may affect other sensitive functional groups. libretexts.org |

| Nitrile Hydrolysis | Nitrile (-CN) | H₃O⁺ or NaOH, then H₃O⁺ libretexts.org | Adds a carbon atom, stable intermediate. | Requires SN2 reaction for nitrile introduction, which can have steric limitations. organicchemistrytutor.com |

| Grignard Carboxylation | Alkyl Halide (-CH₂X) | Mg, then CO₂, then H₃O⁺ libretexts.org | Versatile, can be used for various substrates. | Incompatible with acidic protons (e.g., -OH, -NH) in the substrate. libretexts.org |

| Malonic Ester Synthesis | Alkyl Halide (-X) | Diethyl malonate, NaOEt, then H₃O⁺/heat | Versatile for forming α-substituted carboxylic acids. | Multi-step process involving alkylation, hydrolysis, and decarboxylation. |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, and cascade (or domino) reactions, which involve a series of intramolecular transformations, offer significant advantages in terms of efficiency and sustainability. researchgate.netcaltech.edu These approaches reduce the number of separate purification steps, save solvents and reagents, and can rapidly build molecular complexity. rsc.org

For the synthesis of this compound, a hypothetical MCR could involve the coupling of two aldehydes with a silyl-substituted allylboronate, a method developed for tetrahydrofuran synthesis. nih.gov

Cascade reactions are particularly well-suited for forming cyclic systems. A potential cascade process could be initiated by a Michael addition of a nucleophile to an α,β-unsaturated ester, which then triggers an intramolecular cyclization to form the tetrahydrofuran ring. nih.gov Another strategy involves the ring-opening of a furan derivative like 2,5-dimethylfuran, followed by aldol (B89426) condensation and then a final hydrogenation-cyclization step to generate a functionalized tetrahydrofuran. rsc.orgrsc.org This approach leverages biomass-derived starting materials. rsc.org

Sustainable and Scalable Synthetic Approaches for this compound

Moving a synthesis from the laboratory to an industrial scale requires a focus on sustainability, cost-effectiveness, and safety. This involves applying green chemistry principles and optimizing every step of the process for large-scale production.

Green chemistry is a framework of twelve principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmdpi.com

Prevention: It is better to prevent waste than to treat it after it has been created. acs.org Designing syntheses with high yields and selectivity, such as those using cascade reactions, minimizes byproduct formation.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Cycloaddition and MCRs are often highly atom-economical.

Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances that possess little or no toxicity. jddhs.com This includes replacing toxic reagents (e.g., heavy metal oxidants) with catalytic or enzymatic alternatives.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. acs.org Research focuses on using water, supercritical CO₂, or bio-based solvents like 2-methyltetrahydrofuran, which can be derived from levulinic acid. jddhs.commdpi.com

Use of Renewable Feedstocks: A raw material should be renewable rather than depleting. acs.org Syntheses starting from biomass-derived compounds, such as furfural (B47365) or levulinic acid, are highly desirable for producing furan-containing molecules. mdpi.com

Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. jetir.org Metal-catalyzed cyclizations and hydrogenations are key examples that reduce waste compared to using stoichiometric amounts of reagents.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Atom Economy | Employing [3+2] annulation reactions or MCRs to incorporate most atoms from reactants into the product. greenchemistry-toolkit.org |

| Use of Renewable Feedstocks | Starting from biomass-derived levulinic acid or furfural to build the tetrahydrofuran core. acs.orgmdpi.com |

| Catalysis | Using catalytic amounts of palladium or platinum for cyclization instead of stoichiometric reagents. organic-chemistry.orgjetir.org |

| Safer Solvents | Replacing chlorinated solvents (e.g., CH₂Cl₂) with greener alternatives like 2-MeTHF or performing reactions in water. jddhs.com |

| Less Hazardous Reagents | Using enzymatic processes or catalytic oxidation with H₂O₂ instead of chromium-based oxidants. jddhs.com |

Translating a laboratory synthesis into a robust industrial process requires rigorous optimization of reaction parameters to ensure safety, consistency, and cost-effectiveness.

Reaction Conditions: Key parameters such as temperature, pressure, and reaction time must be carefully controlled. For exothermic reactions like certain hydrogenations or oxidations, efficient heat management is critical to prevent runaway reactions and the formation of impurities. researchgate.net Optimization studies are performed to find the ideal balance between reaction rate and selectivity. For example, a reaction might be run at a lower temperature for a longer time to minimize byproduct formation. acs.org

Catalyst Selection and Loading: For catalytic steps, transitioning from a homogeneous catalyst (dissolved in the reaction medium) to a heterogeneous one (a solid catalyst) is often preferred for industrial applications. Heterogeneous catalysts can be easily separated from the product mixture by filtration and can often be recycled, reducing costs and waste. researchgate.net Optimizing catalyst loading is also crucial; using the minimum amount of catalyst required for efficient conversion saves costs, especially when using precious metals like palladium or rhodium.

Downstream Processing and Purification: The isolation and purification of the final product are major cost drivers in industrial production. The ideal process results in the product crystallizing directly from the reaction mixture in high purity. Developing robust crystallization procedures, including seeding protocols, is essential for obtaining a consistent product form and purity while minimizing the need for costly chromatographic purification. acs.org

Process Analytical Technology (PAT): Modern manufacturing may implement real-time analysis to monitor reaction progress. This allows for precise control over the reaction and helps identify any deviations from the optimal process immediately, ensuring consistent product quality and safety.

Chemical Transformations and Derivatization of R 2 Tetrahydrofuran 3 Yl Acetic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters, amides, and alcohols, which serve as precursors for further functionalization.

The conversion of the carboxylic acid to esters and amides is fundamental for modifying the compound's polarity, solubility, and biological activity.

Esterification: Fischer-Speier esterification is a common method for converting carboxylic acids to esters. wiley-vch.de This acid-catalyzed reaction involves treating (R)-2-(tetrahydrofuran-3-yl)acetic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and strategies to drive it towards the product include using a large excess of the alcohol or removing water as it is formed. wiley-vch.denih.gov

Amidation: Direct amidation of this compound with amines is a thermodynamically favorable but kinetically slow reaction that typically requires high temperatures and results in the formation of water as a byproduct. acs.org To achieve milder reaction conditions and higher yields, various coupling agents are employed. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common activating agents include carbodiimides (like DCC or EDC), phosphonium (B103445) salts (like PyBOP), and uronium salts (like HBTU or HATU). researchgate.net Boronic acid derivatives have also been shown to be effective catalysts for direct amidation at room temperature. researchgate.net

The table below summarizes common conditions for these transformations.

| Transformation | Reagent/Catalyst | Conditions | Product Class |

| Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.) | Reflux, removal of water | Alkyl (R)-2-(tetrahydrofuran-3-yl)acetate |

| Amidation | Amine (R¹R²NH), EDC/HOBt | Room Temperature, Solvent (e.g., DMF, DCM) | N-substituted (R)-2-(tetrahydrofuran-3-yl)acetamide |

| Amidation | Amine (R¹R²NH), HATU, DIPEA | Room Temperature, Solvent (e.g., DMF) | N-substituted (R)-2-(tetrahydrofuran-3-yl)acetamide |

| Amidation | Amine (R¹R²NH), PPh₃/I₂ | Room Temperature, Solvent (e.g., CH₂Cl₂) | N-substituted (R)-2-(tetrahydrofuran-3-yl)acetamide |

Table 1: Representative Esterification and Amidation Reactions.

Reduction of the carboxylic acid moiety provides the corresponding primary alcohol, (R)-2-(tetrahydrofuran-3-yl)ethanol. This transformation is a key step for accessing a different class of derivatives. Strong reducing agents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is highly effective, typically used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107). nih.gov The reaction proceeds rapidly at room temperature and, after an acidic or basic workup, yields the primary alcohol. nih.gov

An alternative, milder method involves the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF). nih.gov This reagent offers greater selectivity, allowing for the reduction of carboxylic acids in the presence of other functional groups that might be sensitive to LiAlH₄. nih.gov More recently, catalytic methods using hydrosilanes in the presence of transition metal catalysts, such as those based on manganese, have been developed as a milder alternative to traditional metal hydrides. rsc.org

The resulting alcohol, (R)-2-(tetrahydrofuran-3-yl)ethanol, can be further derivatized. For example, it can be converted into halides, tosylates, or mesylates to facilitate nucleophilic substitution reactions, or it can be oxidized to the corresponding aldehyde.

| Reaction | Reagent(s) | Solvent | Key Features |

| Reduction to Alcohol | 1. LiAlH₄ 2. H₃O⁺ workup | Dry Ether or THF | High-yielding, reduces many other functional groups. nih.gov |

| Reduction to Alcohol | BH₃·THF | THF | More selective than LiAlH₄, mild conditions. nih.gov |

| Reduction to Alcohol | PhSiH₃, [MnBr(CO)₅] (cat.) | 2-MTHF | Catalytic, tolerates various functional groups. rsc.org |

Table 2: Conditions for the Reduction of the Carboxylic Acid Moiety.

Stereospecific Transformations of the Tetrahydrofuran Ring

Modifications to the tetrahydrofuran ring itself, while preserving the stereocenter, can introduce significant structural diversity. These transformations include oxidation, reduction, and ring-opening reactions.

The saturated THF ring is generally stable to oxidation. However, positions alpha to the ether oxygen (C2 and C5) are susceptible to oxidation under specific conditions, often proceeding through radical mechanisms. For instance, N-hydroxyphthalimide (NHPI) combined with a co-catalyst can facilitate the aerobic oxidation of THF to form hydroperoxides, which can be further converted to other functional groups. While specific studies on this compound are limited, such methods could potentially lead to functionalization at the C2 or C5 positions.

Oxidation can also be directed to a specific carbon if a directing group is present or if a pre-functionalized substrate is used. For example, the conversion of 3-hydroxy-tetrahydrofuran to 3-oxo-tetrahydrofuran is achieved using oxidizing agents like trichloroisocyanuric acid in the presence of TEMPO. researchgate.net This suggests that if the acetic acid side chain were converted to a different functional group, selective oxidation on the ring might be more readily achieved.

Reduction of the THF ring itself is not a common transformation as it would require ring-opening.

The tetrahydrofuran ring can undergo cleavage under strong acidic conditions. For example, treatment with a mixture of sulfuric acid and acetic anhydride (B1165640) can cleave cyclic ethers to yield diacetoxyalkanes. researchgate.net In the case of this compound, this would lead to the formation of a substituted 1,4-diacetoxybutane (B1202567) derivative. The regioselectivity of the ring opening would be influenced by the electronic and steric effects of the acetic acid side chain.

Lewis acid-catalyzed ring-opening reactions are also known. These reactions often proceed by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack. mdpi.com Stereospecific ring-opening can also be achieved through nickel-catalyzed cross-coupling reactions of aryl-substituted tetrahydrofurans with Grignard reagents, affording acyclic alcohols with high diastereoselectivity. nih.gov While the substrate is not aryl-substituted, this points to transition metal-catalyzed pathways for ring-opening.

Rearrangement reactions of the tetrahydrofuran skeleton can be prompted by the formation of cationic intermediates, for instance, through Prins cyclization-pinacol rearrangement sequences on related systems, leading to structurally diverse products. nih.gov

| Reaction Type | Reagents | Potential Product from (R)-2-(THF-3-yl)acetic acid |

| Acid-Catalyzed Ring Opening | H₂SO₄ / Acetic Anhydride | Substituted 1,4-diacetoxybutane derivative. researchgate.net |

| Cross-Coupling Ring Opening | Ni-catalyst, Grignard Reagent (R-MgBr) | Acyclic alcohol with a new C-C bond. nih.gov |

Table 3: Potential Ring-Opening Transformations.

Introduction of Diverse Functionalities via C-H Activation and Cross-Coupling

Direct functionalization of the C-H bonds of the tetrahydrofuran ring represents a powerful and atom-economical strategy for derivatization. Research has shown that the C-H bonds alpha to the ether oxygen (C2 and C5) are the most reactive sites for such transformations.

Photocatalytic methods using reagents like N-bromosuccinimide (NBS) or tetrabutylammonium (B224687) bromide (TBABr) can generate bromine radicals that selectively abstract a hydrogen atom from the α-position of THF. rsc.org The resulting THF radical can then engage in C-C or C-S bond-forming reactions. Zinc-mediated C-H activation has also been reported for the regioselective addition of THF to alkynes. rsc.org

These C-H activation strategies could be applied to esters or other derivatives of this compound. The directing effect of the substituent at the C3 position would play a crucial role in the regioselectivity of the C-H functionalization, potentially influencing the reactivity of the C2 versus the C5 position.

Cross-coupling reactions, such as the Suzuki or Negishi reactions, are powerful tools for forming C-C bonds. While typically requiring a halide or triflate on the ring, recent advances in C-H activation have enabled direct cross-coupling reactions. For example, palladium catalysts can be used to couple boronic acids with C-H bonds on heterocyclic systems. Applying such a methodology could allow for the direct arylation or vinylation of the THF ring in this compound derivatives.

| Method | Catalyst/Reagents | Target Position | Potential Functionalization |

| Photocatalytic C-H Activation | 4-CzIPN (photocatalyst), ⁿBu₄NBr | α-position (C2/C5) | C-S and C-C bond formation. rsc.org |

| Zinc-Mediated C-H Activation | Zinc, Dibromocyclopropane | α-position (C2/C5) | Addition to alkynes. rsc.org |

| Palladium-Catalyzed Cross-Coupling | Pd catalyst, Boronic Acid | Various | Direct arylation. |

Table 4: C-H Activation and Cross-Coupling Strategies.

Utility of R 2 Tetrahydrofuran 3 Yl Acetic Acid As a Chiral Scaffold

Application in the Synthesis of Complex Organic Molecules

The defined stereochemistry and functionality of (R)-2-(tetrahydrofuran-3-yl)acetic acid make it an ideal starting point for the synthesis of intricate organic structures, including novel heterocyclic systems and analogues of natural products.

The utility of this compound as a precursor is notably demonstrated in the synthesis of advanced pharmaceutical agents that feature complex heterocyclic cores. A prime example is its role in the synthesis of Mavacamten, a first-in-class cardiac myosin inhibitor. Mavacamten features a central pyrimidine-2,4(1H,3H)-dione heterocyclic system, and the chiral side-chain containing the tetrahydrofuran (B95107) moiety is crucial for its therapeutic activity.

In the synthesis, derivatives of this compound are used to introduce the (R)-1-(tetrahydrofuran-3-yl)ethan-1-ol side chain onto the core heterocyclic scaffold. The carboxylic acid function is typically reduced to the corresponding alcohol, which is then coupled to the heterocyclic core, demonstrating the role of the parent acid as a key synthetic precursor. This strategic incorporation of the chiral THF moiety is a critical step in building the final three-dimensional structure of the drug responsible for its specific biological function.

Recent synthetic strategies have also explored photocatalytic methods for constructing complex heterocyclic systems, such as tetrahydrofuran-fused oxindoles. acs.org While not starting directly from this compound, these methods highlight the importance of the THF ring in building diverse heterocyclic frameworks, suggesting potential future applications for this chiral building block in similar photocatalytic cyclization reactions. acs.org

The tetrahydrofuran ring is a prevalent structural motif found in a wide array of polyketide natural products, particularly those isolated from marine sources. nih.gov These natural products, such as the amphidinolides, often exhibit potent biological activities. The structural complexity and stereochemical richness of these molecules make their total synthesis a significant challenge.

Chiral building blocks like this compound serve as valuable starting materials for the synthesis of analogues of these natural products. By providing a pre-formed, stereochemically defined THF ring, this scaffold simplifies the synthetic route, allowing chemists to focus on other key transformations and modifications. The use of such building blocks enables the creation of libraries of natural product-like molecules, which can be screened for enhanced or novel biological activities. This approach facilitates the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents inspired by natural product architectures.

| Natural Product Class | Key Structural Motif | Relevance of this compound |

| Amphidinolides | Macrolide with embedded THF rings | Serves as a chiral pool starting material for synthesizing the THF core or side-chain analogues. nih.gov |

| Annonaceous Acetogenins | Linear polyketides with THF cores | Provides a stereodefined building block for constructing the characteristic THF units. |

| Lignans | Dimeric phenylpropanoid structures | Can be used to synthesize THF-containing lignan (B3055560) analogues. |

Synthetic Strategies for Medicinal Chemistry Scaffolds Incorporating this compound

In medicinal chemistry, the design and synthesis of novel molecular scaffolds are central to the discovery of new drugs. This compound provides a foundation for developing such scaffolds, offering opportunities for creating advanced intermediates and for structural modifications to optimize therapeutic properties.

The carboxylic acid group of this compound is a versatile functional handle that can be readily converted into a variety of other functional groups, leading to the creation of advanced synthetic intermediates. These intermediates are designed for efficient coupling with other molecular fragments in the later stages of a synthesis.

Common transformations of the parent acid include:

Reduction: The carboxylic acid can be reduced to a primary alcohol, (R)-2-(tetrahydrofuran-3-yl)ethanol. This alcohol can then participate in etherification or esterification reactions, or be further oxidized to an aldehyde for use in C-C bond-forming reactions.

Amide Coupling: The acid can be activated and coupled with amines to form amides. This is a common strategy for linking the chiral scaffold to a core structure or for introducing new points of diversity.

Esterification: Conversion to methyl or ethyl esters can protect the carboxylic acid or modify the compound's physical properties, such as solubility.

These transformations generate a toolkit of chiral intermediates derived from a single starting material, greatly expanding its utility in the assembly of complex drug candidates like Mavacamten.

The tetrahydrofuran scaffold itself can be modified to fine-tune the steric and electronic properties of the final molecule. Such modifications are a cornerstone of lead optimization in drug discovery. For instance, the development of Aficamten, a next-generation cardiac myosin inhibitor, evolved from the scaffold pioneered by Mavacamten. acs.org This evolution demonstrates how initial lead compounds are structurally modified to improve properties such as potency, selectivity, and pharmacokinetic profiles. acs.org

While specific examples detailing the broad modification of the this compound scaffold are limited, standard medicinal chemistry approaches would involve:

Substitution on the THF Ring: Introducing substituents on the tetrahydrofuran ring can alter its binding interactions with a biological target.

Homologation: The acetic acid side chain can be extended or shortened to optimize the positioning of the functional group.

Bioisosteric Replacement: The carboxylic acid could be replaced with other acidic groups (e.g., tetrazole) to modulate acidity and cell permeability.

These hypothetical modifications, rooted in established medicinal chemistry principles, underscore the potential for enhancing the synthetic utility of this chiral scaffold.

Contribution to Target-Oriented Synthesis

Target-oriented synthesis (TOS) focuses on the efficient and logical construction of a specific, predetermined molecule, often a complex natural product or a designed therapeutic agent. In this context, the use of chiral building blocks is a powerful strategy to control stereochemistry and reduce the number of synthetic steps.

Role in Combinatorial Chemistry and Library Generation for Synthetic Exploration

This compound serves as a valuable chiral scaffold in the field of combinatorial chemistry, a discipline focused on the rapid synthesis of large, diverse collections of chemical compounds, known as libraries. chemrxiv.orgcam.ac.uk The primary utility of this molecule lies in its inherent stereochemistry and the presence of versatile functional groups that allow for the systematic and parallel synthesis of a multitude of derivatives. mdpi.com This approach, particularly within the framework of diversity-oriented synthesis (DOS), enables the exploration of vast regions of chemical space to identify novel bioactive molecules. nih.govnih.gov

The structural attributes of this compound make it an ideal starting point for library generation. The carboxylic acid moiety provides a convenient handle for a wide array of chemical transformations, most notably amide bond formation. This allows for the introduction of a diverse set of amines, effectively creating a library with significant "appendage diversity," where different R-groups are systematically varied around the core scaffold. cam.ac.uk

Furthermore, the tetrahydrofuran (THF) ring itself offers opportunities for diversification. The oxygen atom within the ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, a desirable feature in drug design. The chiral center at the 3-position of the THF ring introduces a fixed three-dimensional geometry, which is crucial for stereospecific interactions with biological macromolecules. The generation of libraries that maintain this chirality allows for the exploration of stereochemically defined compounds, which can have significantly different biological activities.

In a typical combinatorial synthesis workflow, this compound can be anchored to a solid support, facilitating the use of parallel synthesis techniques. nih.gov This allows for the efficient and simultaneous synthesis of hundreds or even thousands of compounds in an array format. The general synthetic strategy would involve the coupling of a diverse set of building blocks to the carboxylic acid function of the scaffold.

Illustrative Synthetic Scheme for Library Generation:

A representative, though conceptual, approach to generating a library from this compound is outlined below. This strategy leverages the reactivity of the carboxylic acid to introduce a primary point of diversity.

Step 1: Activation of the Carboxylic Acid: The carboxylic acid of this compound is activated, for instance, by converting it to an acid chloride or by using a peptide coupling agent.

Step 2: Parallel Amidation: The activated acid is then reacted with a library of diverse primary and secondary amines in a parallel format. Each reaction vessel contains a different amine, leading to the formation of a unique amide derivative.

This two-step process can be readily adapted for high-throughput synthesis, enabling the rapid generation of a large library of compounds.

Below is a hypothetical data table representing a small subset of a combinatorial library that could be generated from this compound and a selection of primary amines.

| Library Member ID | Amine Building Block (R-NH₂) | Resulting Amide Structure | Molecular Weight ( g/mol ) |

| LIB-THF-001 | Aniline | 205.25 | |

| LIB-THF-002 | Benzylamine | 219.28 | |

| LIB-THF-003 | Cyclohexylamine | 211.30 | |

| LIB-THF-004 | 4-Fluoroaniline | 223.24 |

This systematic approach to varying the "R" group allows for a focused exploration of the structure-activity relationship (SAR) of the resulting compounds. The data generated from screening such libraries can provide valuable insights into the types of substituents that are favorable for a particular biological activity.

While specific, large-scale combinatorial libraries based solely on this compound are not extensively documented in publicly available research, the principles of combinatorial chemistry and diversity-oriented synthesis strongly support its utility as a chiral scaffold for such endeavors. cam.ac.uknih.gov Its structural features are well-suited for the generation of diverse and stereochemically defined compound libraries for synthetic exploration and drug discovery.

Theoretical and Computational Studies on R 2 Tetrahydrofuran 3 Yl Acetic Acid and Its Analogues

Conformational Analysis and Dynamics of the Tetrahydrofuran (B95107) Ring

The five-membered tetrahydrofuran (THF) ring is not planar and exists in a continuous series of puckered conformations. The two most common conformations are the envelope (E) and twist (T) forms. The specific conformation adopted by a substituted tetrahydrofuran, such as (R)-2-(tetrahydrofuran-3-yl)acetic acid, is influenced by the nature and position of its substituents, which seek to minimize steric and electronic repulsions.

Computational studies on analogues like tetrahydrofurfuryl alcohol have provided valuable insights into the conformational landscape of substituted tetrahydrofurans. By combining rotational spectroscopy and quantum chemical calculations, researchers have been able to distinguish between nearly isoenergetic conformers that differ in their ring configurations. nih.gov For instance, studies have shown that the envelope (E) ring geometry can be favored when a substituent lies in a gauche(-) position relative to the THF backbone, while the twist (T) form may be more stable for a gauche(+) alignment. nih.gov

The energy barriers for the interconversion between these conformations are often low. Transition state calculations for analogues have indicated that these barriers can be on the order of 1.5-1.7 kJ mol⁻¹, suggesting that the THF ring is highly flexible and can readily undergo conformational relaxation at room temperature. nih.gov

| Conformer | Ring Conformation | Relative Energy (kJ mol⁻¹) |

|---|---|---|

| gauche(-) | Envelope (E) | 0.0 |

| gauche(+) | Twist (T) | 0.5 |

This table illustrates the small energy differences often observed between different conformations of substituted tetrahydrofuran rings, highlighting the dynamic nature of the ring.

In the case of this compound, the acetic acid side chain at the C3 position will further influence the conformational preference of the THF ring. Computational modeling can predict the most stable conformations by considering intramolecular interactions, such as hydrogen bonding between the carboxylic acid group and the ether oxygen of the THF ring.

Reaction Mechanism Elucidation using Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. These methods allow for the calculation of the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers.

For reactions involving the tetrahydrofuran ring, such as ring-opening reactions, DFT studies can provide a detailed understanding of the reaction pathway. For example, theoretical investigations into the ring-opening of THF by frustrated Lewis pairs have shown that the reaction proceeds through a pre-reaction complex where the oxygen atom of THF coordinates to the Lewis acidic center. nih.gov The calculations can pinpoint the transition state structure and the activation energy for the subsequent C-O bond cleavage.

In the context of this compound, quantum chemical methods could be employed to study various reactions, such as the esterification of the carboxylic acid group or reactions involving the tetrahydrofuran ring itself. By modeling these reactions, it is possible to understand how the stereochemistry of the chiral center and the conformation of the THF ring influence the reaction mechanism and energetics.

| Parameter | Value |

|---|---|

| Activation Energy (kcal/mol) | 15-25 |

| Reaction Enthalpy (kcal/mol) | -10 to -5 |

| Key Transition State Bond Distance (Å) | Variable |

This table provides representative data that can be obtained from quantum chemical calculations of a reaction mechanism, offering quantitative insights into the process.

Prediction of Stereoselectivity in Synthetic Reactions

The synthesis of enantiomerically pure compounds like this compound is a significant challenge in organic chemistry. Computational methods are increasingly used to predict and understand the stereoselectivity of asymmetric reactions. rsc.org By modeling the transition states leading to different stereoisomers, it is possible to calculate their relative energies and thus predict the major product of a reaction.

For the synthesis of substituted tetrahydrofurans, various stereoselective methods have been developed, including iodoetherification, oxa-Michael additions, and catalytic asymmetric reactions. nih.govmdpi.com Computational studies can aid in the rational design of chiral catalysts and reagents for these transformations. By understanding the non-covalent interactions between the substrate, catalyst, and reagents in the transition state, it is possible to predict which stereoisomer will be formed preferentially.

For example, in a catalytic asymmetric synthesis of a chiral tetrahydrofuran derivative, computational modeling could be used to evaluate different catalyst-substrate complexes. The calculated energy differences between the diastereomeric transition states can be correlated with the experimentally observed enantiomeric excess (ee).

| Transition State | Relative Free Energy (kcal/mol) | Predicted Major Product | Predicted ee (%) |

|---|---|---|---|

| TS-R | 0.0 | R-enantiomer | >95 |

| TS-S | 2.5 |

This table demonstrates how the calculated energy difference between transition states can be used to predict the stereochemical outcome of a reaction.

Molecular Modeling for Understanding Structural Reactivity

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. These models provide a powerful framework for understanding the relationship between a molecule's structure and its chemical reactivity.

For this compound, molecular modeling can be used to visualize the molecule's 3D structure, including its preferred conformations and the spatial arrangement of its functional groups. By calculating various molecular properties, such as the electrostatic potential surface, it is possible to identify regions of the molecule that are electron-rich or electron-poor, and thus predict sites of nucleophilic or electrophilic attack.

Furthermore, molecular dynamics simulations can be used to study the dynamic behavior of the molecule in different environments, such as in solution. researchgate.net These simulations provide insights into how the molecule interacts with solvent molecules and how its conformation changes over time. This information is crucial for understanding its solubility, stability, and reactivity in a given medium. By combining these computational tools, a comprehensive picture of the structural and electronic factors that govern the reactivity of this compound can be developed.

Future Perspectives in R 2 Tetrahydrofuran 3 Yl Acetic Acid Research

Integration of Machine Learning and Artificial Intelligence in Retrosynthetic Analysis

| AI/ML Approach | Description | Potential Application for (R)-2-(Tetrahydrofuran-3-YL)acetic acid | Reference |

|---|---|---|---|

| Sequence-to-Sequence (Seq2Seq) Models | Treats retrosynthesis as a "translation" problem, converting a product's SMILES string into reactant SMILES strings. | Predicting precursor molecules by learning from known reactions involving chiral tetrahydrofuran (B95107) ring formation. | nih.govengineering.org.cn |

| Graph Neural Networks (GNNs) | Represents molecules as graphs and learns the changes in chemical bonds during a reaction to predict disconnections. | Identifying the most strategic bonds to break in the target molecule to simplify it into readily available starting materials. | engineering.org.cn |

| Transfer Learning | A model is pre-trained on a large, broad chemical reaction dataset and then fine-tuned on a smaller, specialized dataset. | Improving the accuracy of retrosynthetic predictions for specific classes of reactions, such as asymmetric cyclizations. | nih.gov |

| Hybrid Data-Driven and Rule-Based Systems | Combines deep learning models with established chemical knowledge and rules to guide the search for synthetic paths. | Ensuring that proposed synthetic routes are not only computationally plausible but also adhere to fundamental principles of stereochemistry and reactivity. | nih.govresearchgate.net |

Advancements in In-situ Monitoring and Flow Chemistry for Synthesis Optimization

The optimization of chemical synthesis is rapidly moving from traditional batch processing to continuous flow chemistry. Flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time, leading to better reproducibility, enhanced safety, and improved scalability. acs.org For the synthesis of fine chemicals like this compound, flow chemistry can enable higher yields and selectivities while minimizing waste.

A significant advancement in this area is the coupling of flow reactors with in-situ monitoring techniques. acs.org Technologies like Fourier Transform Infrared (FTIR) spectroscopy allow for the real-time analysis of the reaction mixture as it flows through the reactor. researchgate.net This provides immediate feedback on reaction kinetics, conversion rates, and the formation of intermediates or byproducts. researchgate.net For instance, the ring-opening polymerization of tetrahydrofuran has been monitored in real-time by observing shifts in the characteristic infrared peaks of C-O-C stretching vibrations. researchgate.net

| Parameter | Traditional Batch Synthesis | Optimized Flow Synthesis with In-situ Monitoring | Reference |

|---|---|---|---|

| Process Control | Limited control over temperature gradients and mixing; parameters are constant for the entire batch. | Precise control over temperature, pressure, and residence time; allows for rapid parameter changes. | acs.org |

| Reaction Time | Often requires hours or days for completion. | Can be reduced to minutes due to efficient heat and mass transfer. | acs.org |

| Optimization | Requires numerous individual experiments, which is time-consuming and resource-intensive. | Autonomous algorithms can perform multi-parameter optimization rapidly and efficiently. | acs.org |

| Scalability | Scaling up can be challenging and may alter reaction outcomes. | Easily scalable by running the system for a longer duration or using parallel reactors. | nih.gov |

| Monitoring | Typically relies on offline analysis of samples taken from the reactor (e.g., TLC, GC-MS). | Real-time, continuous monitoring of reaction progress using techniques like FT-IR or NMR spectroscopy. | researchgate.net |

Exploration of Novel Catalytic Systems for Enantioselective Access

Achieving the correct stereochemistry is critical in the synthesis of bioactive molecules, and this compound is no exception. The development of novel catalytic systems that can provide high enantioselectivity is a major focus of modern organic chemistry. rsc.org Catalytic enantioselective methods allow for the synthesis of a specific enantiomer from prochiral starting materials, which is more efficient than classical resolution techniques.

Research into the synthesis of substituted tetrahydrofurans has yielded a variety of powerful catalytic strategies. nih.gov These include:

Palladium-catalyzed reactions: Methods have been developed for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. These reactions can form both a carbon-carbon and a carbon-oxygen bond with high diastereoselectivity, often exceeding a 20:1 ratio. organic-chemistry.org

Copper-catalyzed reactions: One-pot sequential reactions, such as a copper-catalyzed asymmetric Henry reaction followed by iodocyclization, provide efficient access to polysubstituted tetrahydrofuran derivatives with excellent enantioselectivities, reaching up to 97% ee. chemistryviews.org

Rhodium-catalyzed reactions: Rhodium catalysts have been used in C-H bond insertion processes to synthesize 2,3,5-trisubstituted tetrahydrofurans from γ-alkoxy-α-diazo esters. nih.gov

Organocatalysis: Chiral organocatalysts, such as derivatives of the amino acid proline, are increasingly used for various asymmetric transformations. nih.gov These metal-free catalysts are often less sensitive to air and moisture, making them attractive for practical applications.

Future research will likely focus on discovering new, more active, and selective catalysts. This includes the development of novel chiral ligands for transition metals and the design of new classes of organocatalysts. The goal is to create catalytic systems that can produce this compound and other chiral tetrahydrofurans with near-perfect enantioselectivity under mild, environmentally friendly conditions.

| Catalytic System | Reaction Type | Key Features | Reported Selectivity | Reference |

|---|---|---|---|---|

| Palladium/DPE-Phos | Reaction of aryl bromides with γ-hydroxy alkenes | Forms both C-C and C-O bonds in a single step. | Up to >20:1 diastereomeric ratio. | organic-chemistry.org |

| Copper/Chiral Ligand | Asymmetric Henry reaction and iodocyclization | One-pot sequential reaction providing access to polysubstituted tetrahydrofurans. | Up to 97% enantiomeric excess (ee). | chemistryviews.org |

| Palladium/Phosphoramidite Ligand | [3+2] Cycloaddition of trimethylenemethane with ketones | Creates 2,2-disubstituted tetrahydrofurans with high enantiocontrol. | Up to 95% ee. | nih.gov |

| Rh₂(OAc)₄ | Intramolecular C-H insertion | Synthesis of 2,3,5-trisubstituted tetrahydrofurans from γ-alkoxy-α-diazo esters. | Typically provides moderate to good diastereoselectivity (e.g., 3:1 dr). | nih.gov |

| Chiral Imidazolidinone (Organocatalyst) | Organophotoredox α-amination of aldehydes | Metal-free catalysis for the formation of C-N bonds. | Up to 85% ee in batch processes. | unimi.it |

Q & A

Q. What are the common synthetic routes for (R)-2-(Tetrahydrofuran-3-YL)acetic acid, and what are their key optimization parameters?

Methodological Answer: Synthesis often involves functionalizing tetrahydrofuran derivatives. For example, a patented route (Example 76 in ) uses nucleophilic substitution or oxidation reactions to introduce the acetic acid moiety. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency.

- Catalysts : Acidic or enzymatic catalysts may improve stereochemical control.

- Temperature : Low temperatures (0–5°C) reduce side reactions during sensitive steps like ester hydrolysis.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures ≥97% purity .

Q. How can researchers confirm the enantiomeric purity of this compound?

Methodological Answer: Enantiomeric purity is verified via:

- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with a mobile phase of hexane/isopropanol (90:10). The (R)-enantiomer typically elutes at 8–10 min, with baseline separation from the (S)-form .

- Optical rotation : Compare measured [α]D values against USP standards (e.g., Pharmacopeial Forum guidelines in ).

- NMR with chiral shift reagents : Europium complexes induce splitting of signals for enantiomers .

Q. What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

- Temperature : Store at 2–8°C in sealed, light-resistant containers to prevent oxidation or hydrolysis .

- Desiccant : Include silica gel packs to avoid moisture absorption, which can degrade the tetrahydrofuran ring.

- Short-term use : Solutions in DMSO should be aliquoted and stored at -20°C for ≤3 months .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or NMR data for this compound?

Methodological Answer: Discrepancies often arise from:

- Polymorphism : Conduct X-ray crystallography (as in ) to identify crystal forms.

- Solvent impurities : Use deuterated solvents (e.g., DMSO-d6) and pre-dry samples over molecular sieves.

- Dynamic equilibria : Variable-temperature NMR (VT-NMR) can detect conformational changes affecting chemical shifts .

Q. What strategies mitigate by-product formation during synthesis?

Methodological Answer: Common by-products (e.g., diastereomers or oxidized furans) are minimized by:

- Stepwise protection : Temporarily block reactive sites (e.g., hydroxyl groups) using TBS or Boc protecting groups .

- In-line monitoring : Use FTIR or LC-MS to track reaction progress and terminate before side reactions dominate.

- Reductive workup : Add NaBH4 or ascorbic acid to quench reactive intermediates (e.g., peroxides) .

Q. How can computational modeling aid in stereochemical assignments?

Methodological Answer:

- DFT calculations : Predict NMR chemical shifts (e.g., shifts) and compare with experimental data.

- Molecular docking : Simulate interactions with chiral stationary phases (HPLC) to rationalize retention times .

- Conformational analysis : Identify low-energy conformers that match observed NOE correlations in 2D NMR .

Q. What analytical techniques are critical for detecting trace impurities?

Methodological Answer:

- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile/water) with ESI+ detection to identify impurities at <0.1% levels.

- Karl Fischer titration : Quantify residual water (<0.5% w/w) that may catalyze degradation .

- Elemental analysis : Confirm stoichiometry (C, H, N) to detect non-volatile residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.